Methyl 4-fluoro-3-nitrobenzoate
Description
Significance as a Versatile Synthetic Intermediate
The primary significance of methyl 4-fluoro-3-nitrobenzoate in the chemical sciences is its role as a versatile synthetic intermediate. chemimpex.com Its molecular structure contains multiple reactive sites, allowing for a range of chemical modifications. The nitro group can be reduced to an amine, the fluorine atom can be displaced through nucleophilic aromatic substitution, and the ester group can be hydrolyzed or otherwise modified. ossila.com This multi-functionality makes it an ideal starting material for constructing more elaborate molecules.
For instance, the fluorine and nitro groups' positions relative to each other make the compound a suitable precursor for synthesizing benzimidazoles, a class of heterocyclic compounds with significant pharmaceutical applications. ossila.com Furthermore, it is used in reactions to create other complex esters; for example, it reacts with 3-hydroxy-benzoic acid methyl ester to produce dimethyl 3-nitro-3',4-oxydibenzoate. chemicalbook.comcookechem.comfishersci.com This reactivity and stability make it a preferred building block for researchers aiming to design and synthesize new chemical entities efficiently. chemimpex.com
Role in the Development of Bioactive Molecules and Advanced Materials
The utility of this compound extends directly into the development of new bioactive molecules and advanced materials. Its structural features are often incorporated to enhance the biological activity of target molecules. chemimpex.com
Bioactive Molecules: In the pharmaceutical and agrochemical industries, this compound is a crucial intermediate. chemimpex.com Researchers have utilized it in the synthesis of novel anti-inflammatory and antibacterial agents. chemimpex.com In the agrochemical sector, it contributes to the formulation of effective pesticides and herbicides. chemimpex.com The presence of the fluorophenoxy group, which can be introduced using this building block, can improve the solubility and bioavailability of drug candidates. chemimpex.com Its ability to serve as a precursor for benzimidazoles is particularly noteworthy, as this class of compounds includes antimicrobials, antipsychotics, and antihistamines. ossila.com
Advanced Materials: In material science, this compound is employed in the creation of specialty polymers and coatings. chemimpex.com Its incorporation into polymer structures can enhance properties such as thermal stability, durability, and chemical resistance, which are critical for various industrial applications. chemimpex.comchemimpex.com
Current Research Landscape and Emerging Areas of Investigation
The current research landscape for this compound is dynamic, with ongoing investigations into its established and potential applications. It is frequently used as a standard in chromatographic techniques for the accurate quantification of related compounds. chemimpex.com In biochemical research, it is utilized to study enzyme interactions, inhibition, and metabolic pathways, which can provide insights into biological processes and aid in therapeutic development. chemimpex.comchemimpex.com
Emerging areas of investigation focus on leveraging its unique reactivity for novel synthetic methodologies. Researchers continue to explore its potential in creating new classes of bioactive compounds and functional materials. The development of more efficient synthetic routes and the exploration of its utility in creating complex molecular architectures remain active areas of research.
Chemical Compound Data
Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 329-59-9 | chemimpex.comscbt.com |
| Molecular Formula | C₈H₆FNO₄ | chemimpex.comscbt.com |
| Molecular Weight | 199.14 g/mol | chemimpex.comscbt.comnih.gov |
| Appearance | White to yellow to green powder/crystal | chemimpex.com |
| Melting Point | 56-63 °C | chemimpex.comchemicalbook.com |
| Boiling Point | 109-119 °C / 1 mmHg | chemimpex.comfishersci.com |
| IUPAC Name | This compound | nih.gov |
| Solubility | Soluble in ethanol, ether, and methanol (B129727). Insoluble in water. | chemicalbook.comfishersci.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJSTPBUHAEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410923 | |
| Record name | Methyl 4-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-59-9 | |
| Record name | Methyl 4-fluoro-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-3-NITRO-BENZOIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Methyl 4 Fluoro 3 Nitrobenzoate
The preparation of Methyl 4-fluoro-3-nitrobenzoate is primarily achieved through the esterification of its corresponding carboxylic acid. Various methods have been developed to facilitate this conversion, each with distinct advantages in terms of reaction conditions, yield, and purity.
Esterification Routes for the Preparation of this compound
Acid-Catalyzed Fischer Esterification from 4-Fluoro-3-nitrobenzoic Acid
The most common and direct route to this compound is the Fischer esterification of 4-Fluoro-3-nitrobenzoic acid. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). libretexts.orgorganic-chemistry.org The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. byjus.commasterorganicchemistry.com
The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. libretexts.orgbyjus.com This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol (methanol). youtube.com The subsequent attack forms a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product and regenerates the acid catalyst. byjus.com A representative laboratory procedure involves dissolving 4-Fluoro-3-nitrobenzoic acid in methanol, adding concentrated sulfuric acid, and heating the mixture to reflux for several hours. Upon cooling and pouring the mixture onto ice, the product precipitates and can be collected.
Thionyl Chloride-Mediated Esterification Techniques
An alternative to direct acid catalysis involves a two-step process initiated by converting the carboxylic acid into a more reactive acyl chloride using thionyl chloride (SOCl₂). masterorganicchemistry.com This method avoids the equilibrium limitations of Fischer esterification. The reaction between 4-Fluoro-3-nitrobenzoic acid and thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), produces 4-fluoro-3-nitrobenzoyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com
The resulting acyl chloride is highly electrophilic and reacts rapidly with methanol in a subsequent step to form this compound. This final step is an irreversible nucleophilic acyl substitution that proceeds quickly, often at room temperature. chemicalbook.com This method is particularly useful when the starting materials are sensitive to the high temperatures and strong acidic conditions of Fischer esterification. masterorganicchemistry.com
Process Optimization for Enhanced Yields and Purity
Optimizing the synthesis of this compound focuses on maximizing yield and ensuring high purity. For Fischer esterification, because the reaction is reversible, strategies are employed to shift the equilibrium toward the products. libretexts.org According to Le Chatelier's principle, this can be achieved by either using a large excess of methanol or by removing the water as it is formed, for instance, through azeotropic distillation. libretexts.orgorganic-chemistry.org
A documented procedure for Fischer esterification reported a yield of 90% by refluxing the reactants for three hours. Purification is typically achieved by precipitating the crude product in ice water, followed by filtration and drying. For methods involving acyl chlorides, purification involves an aqueous workup where the reaction mixture is diluted with an organic solvent and washed with a mild base like sodium bicarbonate solution to neutralize any remaining acid, followed by washes with water and brine to remove impurities. chemicalbook.com
Table 1: Comparison of Esterification Synthesis Methods
| Feature | Acid-Catalyzed Fischer Esterification | Thionyl Chloride-Mediated Esterification |
|---|
| Reagents | 4-Fluoro-3-nitrobenzoic acid, Methanol, H₂SO₄ (catalyst) | 1. 4-Fluoro-3-nitrobenzoic acid, SOCl₂ 2. Methanol | | Reaction Type | Reversible Nucleophilic Acyl Substitution | Irreversible Nucleophilic Acyl Substitution | | Key Intermediate | Protonated Carbonyl (Tetrahedral Intermediate) | Acyl Chloride | | Conditions | Elevated temperatures (reflux) | Step 1: Mild to elevated; Step 2: Often room temp. | | Reported Yield | ~90% | Generally high due to irreversible nature | | Optimization | Use excess alcohol; remove water libretexts.orgorganic-chemistry.org | Not equilibrium-limited | | Workup | Precipitation, filtration | Aqueous wash with base, water, brine chemicalbook.com |
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes sustainability, prompting the exploration of greener alternatives for esterification. ias.ac.in Key principles of green chemistry include using less hazardous chemicals, employing reusable catalysts, and improving atom economy. ias.ac.in In the context of esterification, alternatives to strong mineral acids like sulfuric acid have been investigated. Heterogeneous catalysts such as graphene oxide or certain metal salts (e.g., hafnium(IV), zirconium(IV)) offer advantages as they can be easily recovered and recycled, minimizing waste. organic-chemistry.orgias.ac.in The development of solvent-free reaction conditions is another significant goal in green chemistry, which, if applied, could further reduce the environmental impact of producing this compound. ias.ac.in
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Group
The structure of this compound, featuring a fluorine atom activated by an electron-withdrawing nitro group in the ortho position, makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. libretexts.orgmasterorganicchemistry.com
Mechanistic Investigations of SNAr Reactions with Various Nucleophiles
The SNAr mechanism is a stepwise addition-elimination process. libretexts.org It is fundamentally different from Sₙ1 and Sₙ2 reactions. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the fluorine atom). youtube.com This attack is feasible because the aromatic ring is rendered electron-deficient by the powerfully electron-withdrawing nitro group. masterorganicchemistry.com
The initial nucleophilic attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized across the carbon skeleton and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. youtube.com This stabilization is a key factor for the reaction to proceed. In the second, typically fast step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org
A variety of nucleophiles can be used in SNAr reactions with substrates like this compound. A practical example is the reaction with benzylamine, where the amine acts as the nucleophile, displacing the fluoride (B91410) to form Methyl 3-nitro-4-(N-benzylamino)benzoate. chegg.com Computational studies have explored a wide range of nucleophiles, including second-row (NH₂⁻, OH⁻, F⁻), third-row (SH⁻, Cl⁻), and fourth-row (SeH⁻, Br⁻) nucleophiles, investigating whether the mechanism is stepwise or concerted. nih.gov The presence of strong electron-withdrawing groups on the aromatic ring, as is the case here, generally favors the stepwise mechanism via a stable Meisenheimer intermediate. nih.gov
Kinetic and Thermodynamic Aspects of Fluoro Group Displacement
The displacement of the fluoro group in this compound is a key transformation, typically proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The kinetics of this reaction are significantly influenced by the electronic properties of the substituents on the aromatic ring. The nitro (-NO₂) group, positioned ortho to the fluorine atom, and the methyl ester (-COOCH₃) group, para to the fluorine, are strong electron-withdrawing groups. Their presence is crucial for the reaction to proceed at a reasonable rate.
These electron-withdrawing groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. This stabilization lowers the activation energy of the addition step, which is generally the rate-determining step in the SNAr mechanism. The reaction pathway involves the initial addition of a nucleophile to the carbon atom bearing the fluorine, forming a tetrahedral (sp³) carbon intermediate. nih.gov This intermediate is resonance-stabilized, with the negative charge delocalized onto the oxygen atoms of the ortho-nitro group. The subsequent, typically rapid, step is the elimination of the fluoride ion, which restores the aromaticity of the ring and yields the final substituted product. nih.gov
Thermodynamically, the high electronegativity of fluorine makes it a good leaving group in the context of SNAr reactions, particularly when the ring is highly activated. Although fluoride is a poor leaving group in SN1 and SN2 reactions, in SNAr the rate-determining step is the formation of the Meisenheimer complex. The stability of this complex is the dominant factor, and the powerful electron-withdrawing effect of fluorine contributes to this stability.
Regioselectivity and Stereoselectivity in SNAr Transformations
Regioselectivity in the SNAr transformations of this compound is dictated by the positions of the activating groups. Nucleophilic attack occurs exclusively at the C-4 position (the carbon atom attached to the fluorine) because this is the most electrophilic site on the aromatic ring. The ortho-nitro group and para-ester group work in concert to withdraw electron density, creating a significant partial positive charge at the C-4 position.
Furthermore, the stabilization of the Meisenheimer intermediate is most effective when the nucleophile attacks the carbon bearing the fluorine. In this configuration, the negative charge can be delocalized directly onto the highly stabilizing nitro group through resonance. Attack at any other position would result in a less stable intermediate, thus leading to a much higher activation energy barrier. For instance, in the reaction between this compound and benzylamine, the nucleophilic amine attacks the carbon bonded to the fluorine atom. chegg.com
Stereoselectivity is not a factor in the SNAr reaction of this compound with achiral nucleophiles. The reaction proceeds through a planar, achiral Meisenheimer complex, leading to an achiral product. If a chiral nucleophile were used, diastereomeric products could potentially be formed, but the substitution site itself is not a stereocenter.
Reduction Chemistry of the Nitro Moiety
The nitro group of this compound is a versatile functional group that can be readily reduced to an amine. This transformation is a cornerstone in the synthesis of a wide array of more complex molecules, as the resulting anilino derivative serves as a crucial building block for further derivatization. The reduction of aromatic nitro compounds is a well-established field in organic chemistry, with numerous methodologies available. wikipedia.org The key challenge often lies in achieving chemoselectivity—reducing the nitro group while preserving other sensitive functional groups within the molecule, such as the ester and the carbon-fluorine bond.
Selective Reduction to Anilino Derivatives
Achieving the selective reduction of the nitro group in this compound to form methyl 3-amino-4-fluorobenzoate requires a careful choice of reagents and conditions to avoid unwanted side reactions.
Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction.
Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is a highly effective method. commonorganicchemistry.com However, a significant drawback is its potential to cause dehalogenation, which would cleave the C-F bond. commonorganicchemistry.com
Raney Nickel: This catalyst can also be used for catalytic hydrogenation and is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂): This is another effective catalyst for the hydrogenation of nitro groups. wikipedia.org
Metal-Acid Systems: The use of a metal in an acidic medium is a classic and reliable method for nitro reduction.
Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing aromatic nitro groups to amines and is known for its good chemoselectivity, often leaving other reducible groups intact. commonorganicchemistry.com
Iron (Fe) in Acetic Acid: This combination is a cost-effective and mild method for reducing nitro groups in the presence of other functionalities. commonorganicchemistry.com
Zinc (Zn) in Acetic Acid: Similar to iron, zinc metal in an acidic environment can selectively reduce the nitro group. commonorganicchemistry.com
A summary of common reduction methods is presented in the table below.
| Reagent/System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂ / Pd/C | H₂ gas, solvent (e.g., MeOH, EtOH) | Highly efficient, but risk of dehalogenation (C-F bond cleavage). commonorganicchemistry.com |
| H₂ / Raney Ni | H₂ gas, solvent (e.g., EtOH) | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
| SnCl₂ | Acidic solvent (e.g., HCl, EtOH) | Good chemoselectivity; tolerates many functional groups. commonorganicchemistry.com |
| Fe / AcOH or HCl | Acetic acid or hydrochloric acid, often with a co-solvent | Mild, inexpensive, and generally selective for the nitro group. commonorganicchemistry.com |
Methodological Advancement in Nitro Group Transformations
Recent advancements in synthetic chemistry have introduced more sophisticated and selective methods for nitro group reduction, aiming to overcome the limitations of classical reagents. These modern techniques often offer milder reaction conditions, improved functional group tolerance, and enhanced efficiency.
Transfer Hydrogenation: This approach avoids the need for high-pressure hydrogen gas. Formic acid or its salts (like ammonium (B1175870) formate) can be used as a hydrogen source in the presence of a metal catalyst like Pd/C. organic-chemistry.org This method is often highly effective and chemoselective for reducing nitroarenes.
Hydrazine-Based Systems: The use of hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like Raney nickel or with co-reagents like zinc or magnesium powder has been shown to be effective. wikipedia.org These systems can selectively reduce nitro groups at room temperature, avoiding harsh acidic conditions and high temperatures.
Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄. jsynthchem.com This combination can effectively reduce nitroaromatics to their corresponding amines. jsynthchem.com
Biocatalysis: Emerging methods involve the use of biocatalysts, which can offer exceptional selectivity under very mild conditions (ambient temperature and pressure). These enzymatic reductions can proceed through stepwise pathways involving nitroso and hydroxylamine (B1172632) intermediates. google.com
These advanced methodologies provide valuable alternatives to traditional reductions, especially for complex substrates where preserving multiple functional groups is paramount.
Reduction Strategies for Downstream Derivatization
The choice of a reduction strategy for this compound is critically linked to the subsequent planned synthetic steps. The primary goal is to produce methyl 3-amino-4-fluorobenzoate cleanly, without introducing impurities or residual reagents that could interfere with further reactions.
For example, if the resulting aniline (B41778) is to be used in a subsequent acylation or sulfonylation reaction, it is crucial to completely remove any acidic or basic reagents used during the reduction. Reductions using metal-acid systems (like Fe/HCl or SnCl₂/HCl) require a basic workup to neutralize the acid and precipitate metal hydroxides. This must be followed by careful extraction and purification to isolate the pure amine.
Catalytic hydrogenation offers a significant advantage in this regard. After the reaction, the catalyst can be simply filtered off, and the solvent can be evaporated, often yielding a product of high purity that can be used directly in the next step without extensive workup. This makes catalytic methods like transfer hydrogenation or hydrogenation with H₂/Pd-C (if dehalogenation can be controlled) highly attractive for multi-step syntheses.
Derivatization Strategies and the Synthesis of Novel Compounds Utilizing Methyl 4 Fluoro 3 Nitrobenzoate
Design and Construction of Novel Heterocyclic Scaffolds
The unique arrangement of functional groups in methyl 4-fluoro-3-nitrobenzoate facilitates its use in the construction of various heterocyclic systems, which are prominent motifs in many biologically active compounds. digitellinc.com
Synthesis of Substituted Benzimidazoles and Related Nitrogen Heterocycles
Benzimidazoles are a critical class of nitrogen-containing heterocycles found in numerous pharmaceutical agents. The synthesis of substituted benzimidazoles from this compound typically involves a two-step process. First, the nitro group is reduced to an amine, and the ester is saponified and then converted to an amide, which is then reduced, yielding a 1,2-phenylenediamine intermediate. This diamine is a key precursor for building the benzimidazole (B57391) core.
A common method for this transformation is the reduction of the nitro group using a reducing agent like stannous chloride (SnCl₂) in an acidic medium. nih.gov The resulting diamine can then undergo a cyclization reaction with various aldehydes to yield a diverse range of 2-substituted benzimidazoles. nih.govorganic-chemistry.org The choice of aldehyde in the cyclization step is a crucial element of the diversification strategy, allowing for the introduction of various substituents at the 2-position of the benzimidazole ring. For example, reacting the diamine intermediate with different aromatic aldehydes can produce a series of compounds with varied electronic and steric properties, which is essential for exploring structure-activity relationships. nih.govacs.org
| Diamine Intermediate | Aldehyde Reagent | Resulting Benzimidazole Derivative |
| Methyl 3-amino-4-fluorobenzoate derived diamine | Benzaldehyde | 2-Phenyl-1H-benzimidazole derivative |
| Methyl 3-amino-4-fluorobenzoate derived diamine | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole derivative |
| Methyl 3-amino-4-fluorobenzoate derived diamine | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole derivative |
| Methyl 3-amino-4-fluorobenzoate derived diamine | Furan-2-carbaldehyde | 2-(Furan-2-yl)-1H-benzimidazole derivative |
This table illustrates a representative synthetic strategy for creating diverse benzimidazole derivatives.
Formation of Oxydibenzoate Derivatives
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group located ortho to it. beilstein-journals.org This reactivity is exploited in the synthesis of oxydibenzoate (diaryl ether) derivatives. The reaction involves the displacement of the fluoride (B91410) ion by a phenoxide, which is typically generated by treating a substituted phenol (B47542) with a base such as potassium carbonate (K₂CO₃). nih.gov
This reaction is highly modular, as a wide variety of phenols can be used as the nucleophile, leading to a large number of possible oxydibenzoate products. The properties of the resulting diaryl ether can be fine-tuned by selecting phenols with different substituents, thereby systematically modifying the lipophilicity, electronic nature, and steric bulk of one part of the molecule while keeping the core structure constant.
| Phenol Reactant | Base/Solvent | Resulting Oxydibenzoate Derivative |
| Phenol | K₂CO₃ / DMF | Methyl 3-nitro-4-phenoxybenzoate |
| 4-Cresol | K₂CO₃ / DMF | Methyl 3-nitro-4-(p-tolyloxy)benzoate |
| 4-Chlorophenol | K₂CO₃ / DMF | Methyl 4-(4-chlorophenoxy)-3-nitrobenzoate |
| 4-Methoxyphenol | K₂CO₃ / DMF | Methyl 4-(4-methoxyphenoxy)-3-nitrobenzoate |
This table demonstrates the synthesis of various oxydibenzoate derivatives through nucleophilic aromatic substitution.
Generation of Compound Libraries through Parallel and Combinatorial Synthesis
The amenability of this compound to reliable, high-yielding reactions makes it an excellent candidate for modern high-throughput synthesis techniques. These methods accelerate the drug discovery process by rapidly generating large numbers of distinct but structurally related compounds. spirochem.comnih.gov
High-Throughput Synthesis Methodologies
Parallel synthesis is a key strategy for efficiently producing compound libraries. spirochem.com In this approach, a series of individual reactions are run simultaneously in the wells of a microtiter plate or a similar array format. For instance, the SNAr reaction to form oxydibenzoates can be parallelized by dispensing this compound into each well, followed by the addition of a different phenol from a pre-selected building block library to each well. uniroma1.it Similarly, the final step of benzimidazole synthesis can be parallelized by reacting the common diamine intermediate with a diverse set of aldehydes. This method allows for the creation of hundreds of unique compounds with minimal manual intervention, significantly speeding up the synthesis phase of a project. nih.gov
Diversification Strategies for Structural Complexity
Combinatorial chemistry aims to create structural diversity to thoroughly explore the chemical space around a core scaffold. nih.govnih.gov Starting with this compound, diversification can be introduced at multiple stages.
Variation of the Nucleophile: In the synthesis of oxydibenzoates, a library of diverse phenols (varying in substitution pattern, electronic properties, and size) can be used to generate a primary library of diaryl ethers.
Variation of the Aldehyde: In benzimidazole synthesis, a library of aldehydes can be used to install a wide range of groups at the 2-position of the benzimidazole ring.
Post-synthesis Modification: The initial products can be further modified. The ester group can be hydrolyzed to the carboxylic acid and then coupled with a library of amines to form amides. The nitro group, if preserved, can be reduced to an amine and then acylated or sulfonylated.
This multi-pronged approach allows for the creation of complex and highly diverse compound libraries from a single, readily available starting material. springernature.com
Structure-Activity Relationship (SAR) Driven Derivative Design
The ultimate goal of synthesizing derivative libraries is to identify compounds with desired biological activity and to understand the relationship between a molecule's structure and its function—the Structure-Activity Relationship (SAR). fiveable.me SAR studies are fundamental to medicinal chemistry, guiding the iterative process of lead optimization. slideshare.net
The libraries generated from this compound are ideally suited for SAR exploration. For example, after screening an initial library of oxydibenzoate derivatives, one might find that compounds with an electron-withdrawing group on the phenolic ring show higher activity. This finding would guide the next round of synthesis, focusing on phenols with substituents like cyano or trifluoromethyl groups. Conversely, if steric bulk at a certain position diminishes activity, smaller substituents would be prioritized. nih.gov
The presence of the nitro group is also a key consideration in SAR, as nitroaromatic compounds can have complex metabolic pathways and biological effects. researchgate.net Studying the activity of derivatives where the nitro group is retained, reduced to an amine, or replaced altogether can provide crucial insights into its role in the molecule's mechanism of action. nih.gov This systematic modification and biological testing cycle allows chemists to build a detailed understanding of the SAR, leading to the rational design of more potent and selective drug candidates. fiveable.me
| Derivative Structure (Hypothetical Oxydibenzoate Series) | R Group | Biological Activity (e.g., IC₅₀ in µM) | SAR Interpretation |
| Methyl 4-(4-R -phenoxy)-3-nitrobenzoate | -H | 10.5 | Baseline activity |
| Methyl 4-(4-R -phenoxy)-3-nitrobenzoate | -Cl | 5.2 | Electron-withdrawing group improves activity. |
| Methyl 4-(4-R -phenoxy)-3-nitrobenzoate | -OCH₃ | 15.8 | Electron-donating group reduces activity. |
| Methyl 4-(4-R -phenoxy)-3-nitrobenzoate | -C(CH₃)₃ | 35.1 | Bulky group at para position is detrimental. |
This table provides a hypothetical example of an SAR study for a series of derivatives to illustrate the principles of derivative design.
Rational Design Principles for Modifying Bioactivity
Rational drug design involves the systematic modification of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic profile. bbau.ac.in For this compound, the key functional groups—the nitro group, the fluorine atom, and the methyl ester—are all targets for strategic chemical alteration.
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. scielo.br Its presence can be crucial for certain biological activities, but it is also associated with potential toxicity through metabolic reduction pathways. nih.govresearchgate.net A primary derivatization strategy, therefore, involves the reduction of the nitro group to an amine (-NH2). This transformation serves several purposes:
Introduction of a Basic Center: The resulting aniline (B41778) derivative introduces a basic site that can form salt bridges or hydrogen bonds with biological targets like enzymes or receptors.
A Point for Further Functionalization: The newly formed amino group is a versatile handle for introducing a wide variety of substituents through amide bond formation or other coupling reactions.
Altered Electronic Properties: Converting the strongly electron-withdrawing nitro group to an electron-donating amino group fundamentally changes the electronic character of the molecule, which can drastically alter its binding affinity and reactivity.
The fluorine atom is a common feature in modern pharmaceuticals. Its small size and high electronegativity can lead to:
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets.
Improved Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolic oxidation, thereby increasing the drug's half-life.
Modified Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect a molecule's ionization state and membrane permeability.
The methyl ester group is often considered a placeholder or a prodrug moiety. bbau.ac.in It can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. Alternatively, the ester can be converted to an amide, which can introduce new hydrogen bonding capabilities and improve metabolic stability.
A key reaction involving this compound is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the fluorine atom for displacement by a nucleophile. fishersci.com This allows for the introduction of a wide range of functionalities at the 4-position of the benzene (B151609) ring.
Table 1: Key Functional Group Transformations and Their Rationale in the Derivatization of this compound
| Original Functional Group | Transformation | Resulting Functional Group | Rationale for Bioactivity Modification |
| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Introduce a basic center, provide a point for further synthesis, alter electronic properties. |
| Fluorine (-F) | Nucleophilic Aromatic Substitution | Ether, Amine, etc. | Introduce larger, more complex substituents to probe the binding pocket of a target. |
| Methyl Ester (-COOCH₃) | Hydrolysis | Carboxylic Acid (-COOH) | Increase solubility, introduce a site for ionic interactions. |
| Methyl Ester (-COOCH₃) | Amidation | Amide (-CONH-R) | Introduce hydrogen bonding donors/acceptors, improve metabolic stability. |
Predictive Modeling in Derivative Synthesis
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern drug discovery that significantly streamlines the synthesis of new derivatives. researchwithrowan.comresearchgate.net QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. acs.org This allows researchers to predict the activity of novel, unsynthesized derivatives of a lead compound like this compound.
The process begins by creating a "training set" of molecules with known biological activities. nih.gov For each molecule, a set of "descriptors"—numerical values that represent various physicochemical properties like electronic effects, hydrophobicity, and steric factors—are calculated. nih.gov Statistical methods are then used to build a model that links these descriptors to the observed activity. nih.govacs.org
Once a statistically robust and validated QSAR model is developed, it can be used to predict the biological activity of virtual derivatives of this compound before committing to their chemical synthesis. nih.gov For example, a medicinal chemist could computationally generate a library of potential derivatives by varying the substituents on the aromatic ring or by modifying the ester group. The QSAR model would then predict the activity of each of these virtual compounds, allowing the chemist to prioritize the synthesis of only the most promising candidates. acs.org
Another powerful predictive tool is molecular docking . This computational technique models the interaction between a small molecule (a ligand, such as a derivative of this compound) and the three-dimensional structure of its biological target (e.g., a protein). nih.govmdpi.com By simulating the binding process, molecular docking can predict the preferred orientation of the ligand within the target's binding site and estimate the strength of the binding affinity. researchgate.net This information is invaluable for understanding the structural basis of activity and for designing new derivatives with improved binding characteristics.
Table 2: Application of Predictive Modeling in the Derivatization of this compound
| Modeling Technique | Input Data | Predicted Output | Application in Derivative Design |
| QSAR | A dataset of derivatives with measured biological activity and their calculated molecular descriptors. acs.org | The biological activity of new, unsynthesized compounds. nih.gov | Prioritizing the synthesis of derivatives predicted to have the highest potency. |
| Molecular Docking | The 3D structure of the biological target and the 3D structure of the derivative. | The preferred binding pose and an estimated binding affinity (scoring function). nih.gov | Designing derivatives with optimized interactions with the target's binding site. |
| Pharmacophore Modeling | The structures of several known active compounds. | A 3D arrangement of essential chemical features required for biological activity. | Designing novel derivatives that possess the key pharmacophoric features. |
By integrating these predictive modeling techniques with the principles of rational drug design, chemists can more efficiently navigate the complex process of drug discovery, using this compound as a versatile scaffold for the creation of novel and potent bioactive compounds.
Applications in Advanced Chemical and Biomedical Research
Contributions to Medicinal Chemistry Research
The compound serves as a crucial precursor in the development of novel therapeutic agents. chemimpex.com Its structural motifs are often incorporated to enhance the biological activity of derivative compounds. chemimpex.com
Methyl 4-fluoro-3-nitrobenzoate is utilized in the exploration of new pharmaceutical formulations, specifically in creating compounds with potential anti-inflammatory properties. chemimpex.comchemimpex.com The presence of the fluorinated phenyl ring is a key feature in the design of various bioactive molecules. While direct studies on the anti-inflammatory activity of this compound are not detailed, its role as a synthetic intermediate is critical. For instance, research into methyl derivatives of flavones and flavanones has demonstrated that such compounds can inhibit the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in cell-based assays. researchgate.netmdpi.com This highlights the utility of the methyl benzoate (B1203000) scaffold in constructing larger molecules intended for inflammation research.
The development of new antibacterial agents is a key area where this compound serves as a foundational reagent. chemimpex.com Researchers utilize the compound to build more complex molecules designed to combat bacterial infections. chemimpex.com A notable area of investigation involves the synthesis of fluorobenzoylthiosemicarbazides, which have been evaluated for their antibacterial activity. nih.gov
In one study, a series of these thiosemicarbazides were created and tested against a panel of Gram-positive bacteria. nih.gov The findings revealed that the antibacterial response was highly dependent on the substitution pattern. Specifically, derivatives containing a trifluoromethyl group showed the most promising activity against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov The fluorobenzoyl group, which can be derived from precursors like this compound, was identified as a particularly useful component for enhancing antibacterial potency. nih.gov
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous anticancer agents. nih.gov this compound is a key starting material for synthesizing fluorinated benzimidazole derivatives. The process typically involves the chemical modification of the nitro and fluoro groups to build the bicyclic benzimidazole ring system. youtube.comyoutube.com
The incorporation of fluorine into these structures is a common strategy to enhance therapeutic efficacy. Notable examples of fluorinated benzimidazole-containing drugs include:
Dovitinib : A multitargeted receptor tyrosine kinase inhibitor. nih.gov
Abemaciclib : A cyclin-dependent kinase (CDK) inhibitor approved for treating certain breast cancers. nih.gov
Research has also focused on novel benzimidazole derivatives with potent cytotoxic effects. For example, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a microtubule inhibitor, has been shown to induce apoptosis in cervical cancer cells. nih.gov The synthesis of such complex, fluorinated molecules relies on the availability of versatile building blocks like this compound.
The chemical scaffold of this compound is instrumental in designing molecules that can interact with and modulate biological pathways. Research on compounds derived from this and related structures provides insight into specific enzyme interactions.
d-alanyl-d-alanine (B1587853) Ligase Inhibition : Docking studies on fluorobenzoylthiosemicarbazides, which can be synthesized from fluorobenzoic acid precursors, suggest they may act as potential allosteric inhibitors of the d-alanyl-d-alanine ligase enzyme, a key target in antibacterial drug design. nih.gov
Modulation of Cancer Cell Migration : A related compound, 4-methyl-3-nitrobenzoic acid, was identified as a potent inhibitor of cancer cell chemotaxis. nih.gov It was found to impair cancer cell migration by inhibiting epidermal growth factor (EGF)-induced cofilin phosphorylation and actin polymerization, key steps in cell movement. nih.gov This demonstrates how this class of compounds can modulate specific signaling pathways involved in cancer metastasis. nih.gov
Utility in Agrochemical Research and Development
Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. chemimpex.com Its stability and reactivity are advantageous for creating effective and selective crop protection agents. chemimpex.com
The compound is employed in the synthesis of novel pesticide and herbicide candidates. chemimpex.comchemimpex.com The presence of a fluorinated phenyl ring is often crucial for the biological activity of modern agrochemicals.
Research has shown that the introduction of fluorine atoms to a benzene (B151609) ring can be essential for high bioactivity in insecticides. nih.gov For example, a study on novel 1,3,4-thiadiazole (B1197879) acetamide (B32628) derivatives found that fluorination at specific positions on the benzene ring was critical for their insecticidal efficacy against pests like Aphis craccivora. nih.gov Similarly, in the field of herbicides, the m-trifluoromethyl phenyl group is a common substructure in commercial products that work by inhibiting the phytoene (B131915) desaturase (PDS) enzyme. researchgate.net These findings underscore the importance of fluorinated intermediates like this compound in the design and synthesis of next-generation agrochemicals.
Compound Data
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 329-59-9 | chemimpex.comscbt.comnih.gov |
| Molecular Formula | C₈H₆FNO₄ | chemimpex.comscbt.comnih.gov |
| Molecular Weight | 199.14 g/mol | chemimpex.comscbt.comnih.gov |
| IUPAC Name | This compound | nih.gov |
| Appearance | White to yellow to green powder to crystal | chemimpex.com |
| Melting Point | 59 - 63 °C | chemimpex.com |
| Boiling Point | 119 °C / 1 mmHg | chemimpex.com |
| Solubility | Soluble in ethanol, ether, and methanol (B129727). Insoluble in water. | fishersci.comchemicalbook.com |
| Synonyms | 4-Fluoro-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-fluoro-3-nitro-, methyl ester | chemimpex.comnih.gov |
Table 2: Other Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| Dovitinib | Anticancer drug (fluorinated benzimidazole derivative) nih.gov |
| Abemaciclib | Anticancer drug (fluorinated benzimidazole derivative) nih.gov |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Experimental anticancer compound (microtubule inhibitor) nih.gov |
| 4-methyl-3-nitrobenzoic acid | Related compound studied for inhibition of cancer cell migration nih.gov |
| Fluorobenzoylthiosemicarbazides | Class of experimental antibacterial compounds nih.gov |
| o-phenylenediamine | Starting material for benzimidazole synthesis youtube.comnih.gov |
| 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamides | Class of experimental insecticides nih.gov |
Research on Herbicidal Agents Derived from the Compound
This compound is a key starting material in the agrochemical industry for the formulation of effective herbicides. chemimpex.com Its structural components are leveraged in the synthesis of novel herbicidal agents. Research in this area often focuses on creating compounds that inhibit essential plant enzymes. For instance, derivatives are used to develop herbicides that act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov This enzyme is crucial for chlorophyll (B73375) and heme biosynthesis in plants, and its inhibition leads to rapid cell death.
The development of new herbicides is a continuous effort to find molecules with high efficacy, broad-spectrum activity, and improved crop safety. nih.gov In this context, complex chemical structures are synthesized using foundational molecules like this compound. For example, research has led to the creation of novel 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] chemimpex.comnih.govoxazin-6-yl)isoindoline-1,3-diones, which have shown significant herbicidal activity. nih.gov One such derivative demonstrated effectiveness against weeds like velvetleaf (Abutilon theophrasti) and crabgrass (Digitaria sanguinalis) at low application rates, with good selectivity and safety for crops such as cotton, maize, and wheat. nih.gov
Material Science Innovations
The compound's distinct properties are also harnessed in the field of material science to create advanced materials with superior characteristics. chemimpex.com
Incorporation into Specialty Polymers for Enhanced Properties
This compound is utilized in the formulation of specialty polymers. chemimpex.com The incorporation of its fluorinated and nitrated benzene ring structure into polymer chains can significantly enhance the material's properties. Fluorine atoms are known to increase thermal stability and chemical resistance, while the nitro group can influence the polymer's electronic properties and reactivity. This makes the resulting polymers more durable and suitable for demanding industrial applications. chemimpex.com A derivative, Methyl 4-(4-fluorophenoxy)-3-nitrobenzoate, is also noted for its use in developing polymers with improved thermal stability and chemical resistance. chemimpex.com
Application in the Development of Advanced Coatings
In a similar vein to its use in polymers, this compound serves as a component in the development of advanced coatings. chemimpex.com These coatings benefit from the enhanced durability and chemical resistance conferred by the compound's structure. chemimpex.com Such properties are critical in industrial settings where surfaces are exposed to harsh chemicals, extreme temperatures, or weathering. The stability and reactivity of the compound allow for the design of robust protective layers. chemimpex.com
Analytical Chemistry Methodologies
In the realm of analytical chemistry, this compound plays an important role in ensuring the quality and accuracy of chemical measurements.
Use as a Reference Standard in Chromatographic Techniques for Related Compounds
The compound is employed as a reference standard in various chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). chemimpex.com In this role, a highly pure sample of this compound is used to calibrate analytical instruments. This calibration allows for the accurate identification and quantification of related compounds and derivatives in complex mixtures. chemimpex.com Its stable, crystalline nature at room temperature makes it a reliable choice for preparing standard solutions. chemimpex.comsigmaaldrich.com
Development of Analytical Protocols for Quantification and Purity Assessment of Derivatives
The development of robust analytical protocols is essential for any chemical synthesis, and the derivatives of this compound are no exception. The first step in creating such a protocol is the use of the compound as a reference standard. chemimpex.com Analytical methods are then developed to separate the synthesized derivative from any unreacted starting materials, byproducts, or other impurities.
Techniques like GC-MS and various forms of spectroscopy are used to confirm the structure and assess the purity of the final products. nih.gov A validated analytical protocol would detail the specific conditions for chromatography (e.g., column type, mobile phase, flow rate) and detection, ensuring that the quantification and purity assessment of the derivatives are both reproducible and accurate. This is crucial for research and for meeting quality control standards in industrial production.
Advanced Spectroscopic and Structural Characterization in Academic Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of methyl 4-fluoro-3-nitrobenzoate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing nitro group and the fluorine atom. chegg.com The methyl protons of the ester group typically appear as a singlet in the upfield region of the spectrum. For instance, in a related compound, methyl 4-nitrobenzoate (B1230335), the methyl protons appear as a singlet at 3.94 ppm, while the aromatic protons are observed as a multiplet between 8.13 and 8.26 ppm. rsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms in the aromatic ring of this compound and its derivatives will have characteristic chemical shifts influenced by the attached functional groups. For example, the carbonyl carbon of the ester group in methyl 4-nitrobenzoate resonates at 165.1 ppm. rsc.org
The table below summarizes typical ¹H and ¹³C NMR chemical shifts for related benzoate (B1203000) derivatives, illustrating the impact of different substituents on the spectral data.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Methyl benzoate | 8.02-7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39-7.32 (m, 2H), 3.83 (s, 3H) | 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 |
| Methyl 4-chlorobenzoate | 7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H), 3.87 (s, 3H) | 166.1, 139.3, 130.9, 128.6, 52.1 |
| Methyl 4-bromobenzoate | 7.87 (d, J=8.6 Hz, 2H), 7.55 (d, J=8.6 Hz, 2H), 3.87 (s, 3H) | 165.7, 131.9, 131.1, 130.6, 128.5, 51.2 |
| Methyl 4-methylbenzoate | 7.94 (d, J=8.2 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H) | 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 |
| Methyl 4-nitrobenzoate | 8.26-8.13 (m, 4H), 3.94 (s, 3H) | 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 |
| Methyl 3-fluorobenzoate | 7.83 (d, J=7.6 Hz, 1H), 7.72 (d, J=9.2 Hz, 1H), 7.45-7.34 (m, 1H), 7.28-7.19 (m, 1H), 3.91 (s, 3H) | 165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.61, 116.5, 52.2 |
| Data sourced from The Royal Society of Chemistry. rsc.org |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis in Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high precision and to study its fragmentation patterns. For this compound, the molecular weight is 199.14 g/mol . nih.govbiosynth.comoakwoodchemical.com Mass spectrometry can confirm this molecular weight and provide insights into the molecule's stability and the connectivity of its atoms.
Under electron ionization (EI), this compound will undergo fragmentation, leading to a characteristic mass spectrum. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The presence of the nitro and fluoro substituents will also influence the fragmentation pattern, potentially leading to the loss of NO₂ or other characteristic fragments.
In the context of reaction monitoring, mass spectrometry can be used to track the progress of a reaction involving this compound by identifying the masses of reactants, intermediates, and products in the reaction mixture. For example, in the synthesis of derivatives, the disappearance of the peak corresponding to the starting material and the appearance of a new peak corresponding to the desired product can be monitored over time.
The table below shows the mass-to-charge ratios (m/z) of some fragments observed in the mass spectrum of a related compound, methyl m-nitrobenzoate, which can provide a reference for the types of fragments that might be expected from this compound. chemicalbook.com
| m/z | Interpretation |
| 181 | Molecular ion (M⁺) |
| 150 | [M - OCH₃]⁺ |
| 135 | [M - NO₂]⁺ |
| 122 | [M - COOCH₃]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
| Data for Methyl m-nitrobenzoate sourced from ChemicalBook. chemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Analysis in Mechanistic Studies
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound, the key functional groups that give rise to characteristic absorption bands in the IR spectrum are the ester carbonyl group (C=O), the nitro group (NO₂), the carbon-fluorine bond (C-F), and the aromatic ring (C=C).
The stretching vibration of the ester carbonyl group typically appears in the region of 1730-1715 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-F stretching vibration will also produce a characteristic absorption band, usually in the range of 1100-1000 cm⁻¹.
In mechanistic studies, IR spectroscopy can be used to follow the course of a reaction by monitoring the appearance or disappearance of specific functional group absorptions. For example, if this compound is undergoing a reaction that modifies the ester or nitro group, changes in the corresponding IR bands can provide evidence for the transformation.
The table below lists the characteristic IR absorption frequencies for the functional groups in a similar molecule, 4-methyl-3-nitrobenzoic acid, which can be used as a guide for interpreting the IR spectrum of this compound. researchgate.net
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O (ester) | Stretching | 1730 - 1715 |
| NO₂ (nitro) | Asymmetric Stretching | 1550 - 1500 |
| NO₂ (nitro) | Symmetric Stretching | 1360 - 1300 |
| C-F | Stretching | 1100 - 1000 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| Data adapted from a study on 4-methyl-3-nitrobenzoic acid. researchgate.net |
X-ray Crystallography for Solid-State Structural Determination of Analogues and Intermolecular Interactions
In the crystal structure of methyl 4-anilino-3-nitrobenzoate, the two aromatic rings are not coplanar, exhibiting a dihedral angle of 51.50(4)°. nih.gov An intramolecular hydrogen bond between the amine proton and an oxygen atom of the nitro group leads to the formation of a six-membered ring. nih.gov In the solid state, molecules are linked into centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. nih.gov Furthermore, π-π stacking interactions between the benzene (B151609) rings, with a centroid-centroid distance of 3.708(1) Å, contribute to the stability of the crystal packing. nih.gov
This type of detailed structural information is invaluable for understanding how molecules of this compound and its derivatives might pack in the solid state and what types of non-covalent interactions govern their crystal structures.
The following table summarizes the crystallographic data for methyl 4-anilino-3-nitrobenzoate. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.641(2) |
| b (Å) | 16.349(3) |
| c (Å) | 7.2490(14) |
| β (°) | 107.50(3) |
| V (ų) | 1315.8(5) |
| Z | 4 |
| Data sourced from a study on methyl 4-anilino-3-nitrobenzoate. nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 4-fluoro-3-nitrobenzoate. These calculations provide valuable data on the molecule's geometry, orbital energies, and charge distribution.
The optimized geometry of this compound reveals a planar benzene (B151609) ring, a common feature in such aromatic compounds. The nitro and ester groups, due to their electronic influence, can cause minor distortions in the ring's bond lengths and angles. Theoretical calculations for related nitroaromatic compounds have shown that the presence of substituents can lead to slight increases in bond lengths and decreases in bond angles within the benzene ring.
A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For many nitroaromatic compounds, this energy gap is a key descriptor in predicting their biological activity and toxicity in Quantitative Structure-Activity Relationship (QSAR) models. nih.gov
The electrostatic potential map of this compound highlights the distribution of charge across the molecule. The oxygen atoms of the nitro and carbonyl groups exhibit a high negative potential, indicating their role as sites for electrophilic attack. Conversely, the carbon atoms of the aromatic ring, particularly those ortho and para to the electron-withdrawing nitro group, show a positive potential, marking them as likely targets for nucleophiles.
Table 1: Computed Electronic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 199.14 g/mol | chemicalbook.com |
| XLogP3-AA | 1.7 | chemicalbook.com |
| Hydrogen Bond Donor Count | 0 | chemicalbook.com |
| Hydrogen Bond Acceptor Count | 4 | ustc.edu.cn |
| Rotatable Bond Count | 2 | ustc.edu.cn |
| Topological Polar Surface Area | 72.1 Ų | chemicalbook.com |
| Exact Mass | 199.02808583 Da | chemicalbook.com |
Conformational Analysis and Potential Energy Surface Mapping
The conformational landscape of this compound is primarily dictated by the rotation around the C-C bond connecting the ester group to the aromatic ring and the C-N bond of the nitro group. Computational studies on similar methyl benzoates have shown that the planarity of the molecule is a key factor in its stability.
For this compound, the most stable conformation is expected to be one where the ester group is coplanar with the benzene ring to maximize π-conjugation. Rotation around the C-C bond would lead to higher energy conformers due to the disruption of this conjugation. Similarly, the nitro group tends to be coplanar with the ring to facilitate electron delocalization. The potential energy surface (PES) mapping for these rotations would reveal the energy barriers between different conformations. For related 2-substituted methyl benzoates, the trans conformer (where the carbonyl group is directed away from the substituent) is often found to be more stable. rsc.org
The presence of the fluorine atom ortho to the ester group could introduce some steric hindrance, potentially influencing the preferred orientation of the ester group. A detailed conformational analysis would involve systematically rotating the ester and nitro groups and calculating the energy at each step to identify the global minimum and any local minima on the potential energy surface.
Computational Studies of Reaction Mechanisms and Transition States
This compound is a key substrate for nucleophilic aromatic substitution (SNAr) reactions, a class of reactions extensively studied through computational methods. The fluorine atom is a good leaving group, and its departure is facilitated by the presence of the strongly electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex).
Computational studies of SNAr reactions on similar fluoronitrobenzene derivatives have provided detailed insights into the reaction mechanism. These studies typically involve locating the transition state structures and calculating the activation energies for the reaction. The reaction is generally believed to proceed via a two-step mechanism involving the formation of a Meisenheimer complex. masterorganicchemistry.com However, some computational studies suggest that under certain conditions, a concerted mechanism may be at play. researchgate.net
For the reaction of this compound with a nucleophile, such as an amine, computational modeling can map the potential energy surface of the reaction pathway. This would involve calculating the energy of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products. The geometry of the transition state is of particular interest as it reveals the nature of bond-forming and bond-breaking processes. In the SNAr transition state, the incoming nucleophile is partially bonded to the aromatic carbon, and the bond to the leaving group (fluorine) is partially broken. The negative charge is delocalized over the aromatic ring and the nitro group.
Molecular Modeling for Ligand-Receptor Interactions (for derived bioactive compounds)
The scaffold of this compound is utilized in the synthesis of various bioactive compounds. Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to understand and predict the biological activity of these derivatives.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For bioactive compounds derived from this compound, docking studies can help identify key interactions with the amino acid residues in the active site of a target protein. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the ligand's binding affinity and biological activity. For instance, derivatives of nitroaromatic compounds have been studied as potential inhibitors of enzymes like topoisomerases and ectonucleotidases. dergipark.org.trresearchgate.net
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nitroaromatic compounds, various molecular descriptors have been used in QSAR models to predict their toxicity and other biological effects. nih.govresearchgate.net These descriptors can be related to the molecule's hydrophobicity (e.g., logP), electronic properties (e.g., HOMO and LUMO energies), and steric features. Such models are valuable tools in the drug discovery process, as they can help in the design of new derivatives with improved activity and reduced toxicity. The nitro group, being a known pharmacophore and toxicophore, is often a key feature in these studies. nih.gov
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Dimethyl 3-nitro-3′,4-oxydibenzoate |
| Benzylamine |
| 4-chlorobenzyl amine |
Environmental and Green Chemistry Perspectives
Biodegradation and Biotransformation Pathways of Related Fluorinated Aromatics
The biodegradation of organofluorine compounds is a significant challenge due to the exceptional strength and stability of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. nih.govnih.govdtic.mil Consequently, microbial degradation of fluoroaromatics is often slow and requires specific enzymatic machinery that is rare in the microbial world. nih.govresearchgate.netresearchgate.net
Microorganisms that can metabolize these compounds often do so through co-metabolism or by utilizing them as a source of carbon, nitrogen, and energy. nih.govnih.gov The general strategies involve initial transformations of the aromatic ring, which may or may not lead to the cleavage of the C-F bond (defluorination).
Key Biotransformation Reactions:
Hydroxylation: Dioxygenase enzymes can catalyze the hydroxylation of the aromatic ring, leading to the formation of fluorinated catechols. This is often a critical initial step in aerobic degradation pathways.
Nitro Group Reduction: For nitroaromatic compounds, the reduction of the nitro group to an amino group is a common and crucial metabolic step. This transformation makes the aromatic ring more susceptible to subsequent oxidative attack. nih.govrsc.org
Defluorination: The actual cleavage of the C-F bond is a thermodynamically demanding step. researchgate.net It can occur either through specific enzymatic hydrolysis or as a spontaneous elimination of fluoride (B91410) from an unstable metabolic intermediate. nih.govacs.org For example, some bacteria possess fluoroacetate (B1212596) dehalogenases, though these are specific for aliphatic compounds. acs.orgnih.gov
Anaerobic Degradation: Under anaerobic conditions, some fluorinated benzoates have been shown to undergo degradation. For instance, enrichment cultures have demonstrated the ability to defluorinate 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) under denitrifying conditions, releasing fluoride stoichiometrically. nih.gov
Studies on related compounds like 2,5-difluoronitrobenzene (B1216864) show that biotransformation can proceed via glutathione (B108866) conjugation, leading to the excretion of metabolites and fluoride anions, as well as through hydroxylation and nitroreduction to a lesser extent. nih.gov The catabolism of organofluorine compounds can sometimes lead to the formation of "dead-end" metabolites that are not further degraded, contributing to their persistence. researchgate.net
Table 1: Common Microbial Reactions in the Biotransformation of Fluorinated Aromatic Compounds
| Reaction Type | Description | Relevant Compound Class |
| Aromatic Hydroxylation | Introduction of hydroxyl (-OH) groups onto the aromatic ring, often by dioxygenase enzymes. | Fluorinated Aromatics |
| Nitroreduction | Conversion of a nitro (-NO₂) group to an amino (-NH₂) group. | Nitroaromatics |
| Glutathione Conjugation | Attachment of glutathione, a cellular antioxidant, to the molecule, facilitating excretion. | Nitroaromatics |
| Defluorination | Cleavage of the carbon-fluorine bond, releasing a fluoride ion. | Fluorinated Aromatics |
Abiotic Degradation Mechanisms and Environmental Fate Studies
In the absence of efficient biological degradation, the environmental fate of fluorinated aromatic compounds is largely governed by abiotic processes and their physicochemical properties. These compounds can partition between air, water, and soil, with their mobility and persistence influenced by factors like water solubility, vapor pressure, and sorption to organic matter. researchgate.netnumberanalytics.com
Abiotic Degradation Pathways:
Photolysis: The degradation of chemical compounds by light is a potential pathway for some aromatic compounds. However, the stability of the C-F bond often imparts resistance to photolytic degradation. The presence of other functional groups, like the nitro group in Methyl 4-fluoro-3-nitrobenzoate, can influence the molecule's light absorption and subsequent reactivity. numberanalytics.com
Hydrolysis: The reaction with water can lead to the breakdown of certain functional groups. For this compound, the ester group is susceptible to hydrolysis, which would yield 4-fluoro-3-nitrobenzoic acid and methanol (B129727). This process can be influenced by environmental pH. dtic.milnumberanalytics.com The aryl-fluoride bond itself is generally resistant to hydrolysis.
The environmental fate of these compounds is a significant concern. Their persistence means they can be transported over long distances and potentially accumulate in various environmental compartments. numberanalytics.comresearchgate.net Evaluative fate modeling studies on fluoro- and chlorobenzenes indicate that organofluorine compounds can behave differently in the environment compared to their chlorinated analogs. researchgate.net
Table 2: Factors Influencing the Environmental Fate of Fluorinated Aromatics
| Factor | Influence on Environmental Fate |
| Chemical Structure | The number and position of fluorine atoms and other functional groups determine stability and reactivity. numberanalytics.com |
| Sunlight | Can induce photolytic degradation, although many fluorinated compounds are resistant. numberanalytics.com |
| pH | Affects hydrolysis rates, particularly of susceptible functional groups like esters. |
| Temperature | Influences the rates of all chemical degradation reactions. numberanalytics.com |
| Microbial Communities | The presence of adapted microorganisms can lead to biodegradation, although this is often slow. numberanalytics.com |
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The synthesis of fluorinated and nitroaromatic compounds traditionally involves methods that can be hazardous and generate significant waste. numberanalytics.comnih.gov Green chemistry principles are increasingly being applied to develop more sustainable and environmentally benign synthetic routes.
Traditional Synthesis: The synthesis of nitroaromatic compounds typically involves electrophilic nitration using a mixture of nitric and sulfuric acids. nih.gov The introduction of fluorine onto an aromatic ring can be achieved through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates, or through nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com
Green and Sustainable Alternatives:
Catalytic Reduction of Nitroaromatics: Traditional reduction of nitro groups often uses iron powder, which produces large amounts of iron sludge. rsc.org Research is focused on developing highly efficient and recyclable catalysts (e.g., based on cobalt, nickel, or palladium) that can perform this reduction under milder conditions, such as at room temperature, using alternative hydrogen sources like sodium borohydride (B1222165) or hydrazine (B178648) hydrate (B1144303). rsc.orgresearchgate.netacs.org
Modern Fluorination Techniques: Advances in synthetic chemistry have led to new fluorinating agents that offer better reactivity and selectivity. numberanalytics.com Electrochemical fluorination is emerging as a sustainable alternative to traditional methods. numberanalytics.com Recently, a novel green process was developed for synthesizing sulfonyl fluorides from thiols or disulfides using safer reagents and producing only non-toxic salts as by-products, highlighting the trend towards safer fluorination chemistry. eurekalert.orgsciencedaily.com
Process Optimization: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are being explored to reduce solvent use, energy consumption, and waste generation. acs.org
Table 3: Comparison of Synthetic Approaches for Related Compounds
| Approach | Traditional Methods | Green Chemistry Alternatives |
| Nitration | Mixed nitric/sulfuric acid. | Milder nitrating agents, improved catalyst recycling. |
| Nitro Reduction | Iron powder in acid. | Catalytic transfer hydrogenation, room temperature catalysis with recyclable catalysts. rsc.org |
| Fluorination | Balz-Schiemann reaction, potentially hazardous reagents. | Development of more selective and safer fluorinating agents, electrochemical methods. numberanalytics.com |
| By-products | Significant acid waste, metal sludge. | Minimal waste, non-toxic salts (e.g., NaCl, KCl). eurekalert.orgsciencedaily.com |
Assessment of Environmental Impact and Persistence of Fluorinated Aromatic Compounds
The primary environmental concern associated with fluorinated aromatic compounds is their persistence. societechimiquedefrance.fracs.orgresearchgate.net The strength of the C-F bond makes these molecules highly resistant to both biological and abiotic degradation, leading to their classification by some as "forever chemicals." wikipedia.orgacs.org
Key Environmental Impacts:
Persistence: Many organofluorine compounds break down very slowly in the environment, if at all. societechimiquedefrance.frnumberanalytics.com This persistence can lead to long-term contamination of soil and water. numberanalytics.com Some fluorinated pesticides, for example, have reported soil half-lives exceeding a year. acs.org
Bioaccumulation: While not all fluorinated compounds bioaccumulate to the same extent, some, particularly perfluorinated substances, can build up in organisms and magnify through the food chain. wikipedia.orgnumberanalytics.com This poses a risk to wildlife and potentially human health. researchgate.netnumberanalytics.com
Formation of Toxic Metabolites: The incomplete degradation of fluorinated compounds can sometimes lead to the formation of metabolites that are as persistent or even more toxic than the parent compound. acs.orgacs.org
Global Contaminants: Due to their stability and mobility, some fluorinated compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) have become persistent global pollutants, detected in remote ecosystems and in wildlife. wikipedia.orgnumberanalytics.com
The widespread use and environmental release of man-made organofluorines represent an ongoing experiment with consequences that are not yet fully understood. researchgate.net This underscores the importance of evaluating the environmental fate of any new or existing fluorinated chemical at an early stage to mitigate potential hazards. acs.org
Future Directions and Emerging Research Opportunities
Development of Catalytic and Stereoselective Synthetic Methodologies
The synthesis of complex, stereochemically defined molecules is a cornerstone of modern chemistry. For intermediates like Methyl 4-fluoro-3-nitrobenzoate, the focus is shifting from classical synthetic routes to more efficient, selective, and sustainable catalytic methods.
Future research will likely concentrate on the development of novel palladium-catalyzed cross-coupling reactions. These methods offer a powerful platform for introducing a wide array of substituents onto the aromatic ring, enabling the rapid generation of diverse molecular libraries for screening purposes. The versatility of palladium catalysis allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, a significant advantage for complex molecule synthesis. For instance, Suzuki and similar cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups at specific positions, leveraging the directing effects of the existing substituents.
Furthermore, the demand for enantiomerically pure pharmaceuticals is driving the exploration of stereoselective synthesis. The use of chiral auxiliaries, temporarily attached to the molecule to control the stereochemical outcome of a reaction, presents a promising avenue. numberanalytics.comnumberanalytics.comwikipedia.orgsigmaaldrich.com These auxiliaries can guide the diastereoselective transformation of the substrate, after which they are cleaved to yield the desired enantiomerically enriched product. Research into more efficient and recyclable chiral auxiliaries for reactions involving nitroaromatic compounds is an active area of investigation. researchgate.net
Another key area of development is the catalytic asymmetric nitroaldol (Henry) reaction. rsc.org This reaction is a powerful tool for forming new carbon-carbon bonds and creating stereocenters. The development of rare-earth metal/alkali metal bimetallic catalysts has shown promise for the enantioselective coupling of nitroalkanes with α-keto esters, producing optically active α-nitro tertiary alcohols. rsc.org Applying such catalytic systems to reactions involving this compound or its derivatives could open up new pathways to complex chiral molecules.
Advancements in Targeted Drug Discovery and Delivery Systems
The unique electronic properties conferred by the fluorine and nitro groups make this compound an attractive scaffold for the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor to an amino group, which is a common feature in many bioactive molecules.
A significant area of future research lies in the development of targeted therapies. For example, derivatives of this compound could be explored as inhibitors of specific enzymes, such as kinases or poly (ADP-ribose) polymerase (PARP), which are implicated in cancer and other diseases. The strategic placement of functional groups on the aromatic ring can be tailored to achieve high selectivity and potency for the target protein.
Moreover, the field of theranostics, which combines therapeutic and diagnostic capabilities in a single agent, offers exciting possibilities. nih.gov Fluorinated compounds are of particular interest for the development of probes for Positron Emission Tomography (PET) imaging and 19F Magnetic Resonance Imaging (MRI). nih.govnih.govnih.govresearchgate.netpolimi.it Derivatives of this compound could be designed as PET tracers that not only visualize disease processes but also carry a therapeutic payload. The development of fluorinated nanoparticles for simultaneous drug delivery and bioimaging is a rapidly advancing field where this compound could serve as a key building block. mdpi.com
The synthesis of dopamine (B1211576) derivatives using palladium-catalyzed reactions highlights a pathway to neurologically active compounds. mdpi.com Exploring similar synthetic strategies with this compound could lead to the discovery of novel central nervous system agents.
Exploration of Novel Applications in Nanoscience and Advanced Materials
The distinct electronic and structural features of this compound and its derivatives make them promising candidates for applications in nanoscience and the development of advanced materials with unique optical and electronic properties.
One area of exploration is in the field of electro-optical materials. Organic compounds with large second-order nonlinear optical (NLO) properties are in high demand for applications in telecommunications and optical computing. nsf.govrsc.org The presence of both an electron-withdrawing nitro group and a fluorine atom on the aromatic ring can contribute to a large molecular hyperpolarizability, a key requirement for NLO activity. Research into the synthesis of chromophores derived from this scaffold could lead to new materials for high-performance electro-optic modulators.
Furthermore, the incorporation of fluoronitro-aromatic units into liquid crystal structures is another promising avenue. The polarity and shape of these molecules can influence the mesomorphic properties of the resulting materials, potentially leading to the development of novel liquid crystal displays with improved performance characteristics. The use of related nitrobenzoate derivatives in nematic liquid crystals has already been shown to improve electro-optical responses. mdpi.com
In the realm of polymer science, this compound can serve as a monomer or a precursor for the synthesis of high-performance polymers. Aromatic polyesters are known for their thermal stability and mechanical strength. rsc.org The introduction of fluorine and nitro groups can further enhance these properties and introduce new functionalities, such as flame retardancy or specific optical properties. mdpi.com
Interdisciplinary Research Synergies for Multifunctional Compound Design
The future of materials science and drug discovery lies in the creation of multifunctional compounds where several desired properties are engineered into a single molecule or material. The unique combination of a fluorinated aromatic ring and a nitro group in this compound provides a versatile platform for such interdisciplinary research.
By combining the principles of medicinal chemistry, materials science, and nanotechnology, researchers can design and synthesize novel compounds with synergistic functionalities. For example, a derivative of this compound could be designed to self-assemble into nanoparticles that can be tracked by 19F MRI while simultaneously delivering a therapeutic agent to a specific target. nih.govpolimi.it This approach would merge diagnostics and therapy into a single, efficient system.
The development of multifunctional polymers is another area ripe for exploration. rsc.orgrsc.orgmdpi.commdpi.comdntb.gov.ua By incorporating this compound-derived units into polymer chains, it may be possible to create materials that are, for instance, both biocompatible and possess specific electronic properties for use in biomedical devices or sensors. The "dilution of branches" approach in polymer synthesis allows for the fine-tuning of properties by managing the density of functional units. rsc.org
The synthesis of multifunctional coordination polymers also presents exciting opportunities. mdpi.comdntb.gov.ua These materials, constructed from metal ions and organic linkers, can exhibit a wide range of properties, including luminescence, magnetism, and catalytic activity. Using derivatives of this compound as organic linkers could lead to the creation of novel coordination polymers with tailored functionalities for applications in sensing, gas storage, or catalysis.
The convergence of these diverse research areas, all leveraging the unique chemical attributes of this compound, will undoubtedly lead to significant scientific and technological advancements in the years to come.
Q & A
Q. Q1: What are the standard methods for synthesizing methyl 4-fluoro-3-nitrobenzoate, and how can purity be optimized?
this compound is typically synthesized via esterification of 4-fluoro-3-nitrobenzoic acid using methanol and sulfuric acid as a catalyst. A reflux setup under anhydrous conditions for 3 hours achieves ~91% yield . For purity, recrystallization in hot ethyl acetate or methanol is recommended, as demonstrated in related nitrobenzoate derivatives . Solubility in ethanol, ether, and methanol (but insolubility in water) allows selective solvent extraction during workup .
Characterization Techniques
Q. Q2: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry and ester group presence. The aromatic proton at δ 8.67 ppm (d, ) and methyl ester singlet at δ 3.97 ppm are diagnostic .
- X-ray Crystallography : Single-crystal studies (e.g., using SHELXTL) reveal intermolecular interactions like C–H⋯O bonds forming motifs, critical for understanding packing behavior . Monoclinic symmetry is common in nitrobenzoate analogs .
Reactivity and Functionalization
Q. Q3: How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
The nitro group at the 3-position acts as a strong electron-withdrawing group, activating the para-fluoro substituent for nucleophilic aromatic substitution (SNAr). For example, reaction with 3-aminopentane in THF/KCO replaces fluorine with an amine, yielding methyl 3-nitro-4-(pentan-3-ylamino)benzoate in 92% yield . Microwave-assisted coupling with phenols (e.g., 2-bromophenol) also proceeds efficiently under mild conditions .
Advanced Mechanistic Studies
Q. Q4: What computational or experimental approaches can resolve contradictions in reaction pathways involving this compound?
Conflicting data on byproduct formation (e.g., during amination) may arise from varying steric/electronic effects. To address this:
- DFT Calculations : Model transition states to predict regioselectivity.
- HPLC-MS : Monitor intermediates and byproducts in real-time .
- Isotopic Labeling : Track fluorine displacement kinetics using -labeled analogs (noted in related fluoronitro compounds) .
Crystallographic Data Interpretation
Q. Q5: How can hydrogen-bonding patterns in this compound derivatives guide crystal engineering?
In ethyl 4-fluoro-3-nitrobenzoate, C–H⋯O interactions create dimeric motifs, forming chains along the -axis. These motifs stabilize crystal packing and can be exploited to design co-crystals with improved thermal stability . Graph-set analysis (Bernstein et al., 1995) is recommended for systematic hydrogen-bond classification .
Handling and Safety Considerations
Q. Q6: What precautions are critical when handling this compound in high-temperature reactions?
- Incompatibilities : Avoid strong bases (risk of ester hydrolysis) and oxidizers (potential nitro group decomposition) .
- Protective Measures : Use nitrile gloves and fume hoods due to skin/eye irritation (H315, H319) and respiratory risks (H335) .
- Thermal Stability : Melting point (56–59°C) and flash point (>110°C) indicate moderate thermal hazard; monitor exotherms during reflux .
Advanced Applications in Drug Discovery
Q. Q7: How is this compound utilized as a precursor in bioactive molecule synthesis?
It serves as a key intermediate for heterocycles like benzoxazines and phenoxazines. For example, coupling with 3-hydroxy-benzoic acid methyl ester yields dimethyl 3-nitro-3',4-oxydibenzoate, a precursor to kinase inhibitors . The nitro group facilitates subsequent reduction to amines for functionalization .
Data Contradictions and Reproducibility
Q. Q8: Why might reported yields for this compound syntheses vary, and how can reproducibility be improved?
Variations arise from:
- Catalyst Purity : Trace water in HSO reduces esterification efficiency. Use freshly distilled methanol .
- Crystallization Conditions : Slow cooling in ethyl acetate/petroleum ether (60–80°C) optimizes crystal quality .
- Analytical Methods : Ensure consistent NMR integration and HPLC calibration to avoid overestimating yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
